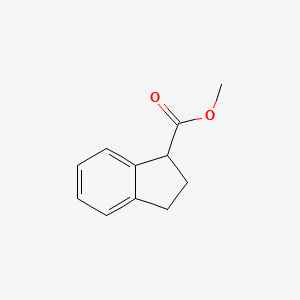

Methyl 2,3-dihydro-1H-indene-1-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2,3-dihydro-1H-indene-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-13-11(12)10-7-6-8-4-2-3-5-9(8)10/h2-5,10H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQCVEFYPCNDKFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCC2=CC=CC=C12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00397149 | |

| Record name | Methyl 2,3-dihydro-1H-indene-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00397149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26452-96-0 | |

| Record name | Methyl 2,3-dihydro-1H-indene-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00397149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 2,3-dihydro-1H-indene-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies for Methyl 2,3 Dihydro 1h Indene 1 Carboxylate and Its Derivatives

Classical and Contemporary Methodologies for Indene (B144670) Core Formation

The construction of the 2,3-dihydro-1H-indene (indan) skeleton is the foundational step in synthesizing the target molecule. This is predominantly achieved through intramolecular cyclization reactions, which form the five-membered ring fused to the benzene (B151609) ring.

Cyclization Reactions of Precursors

A prevalent and well-established method for forming the indanone precursor to the target molecule is the intramolecular Friedel-Crafts acylation. nih.govacs.org This reaction typically starts with a 3-arylpropanoic acid, such as 3-phenylpropanoic acid, or its corresponding acid chloride. nih.govacs.org The cyclization is promoted by a Lewis acid or a strong protic acid, leading to the formation of a 1-indanone (B140024) intermediate.

The choice of catalyst is crucial for the efficiency of the reaction. While traditional catalysts like aluminum chloride (AlCl3) are effective, modern approaches have utilized other Lewis acids such as niobium pentachloride (NbCl5) and various metal triflates to achieve good yields under milder conditions. google.com For instance, heteropoly acids have also been employed as recyclable catalysts in a one-pot synthesis from phenylpropanoic acid, offering a greener alternative by avoiding large amounts of acid waste. google.com

A typical reaction sequence involves the following steps:

Preparation of the Precursor : Starting with a suitable benzoic acid, a Friedel-Crafts acylation with ethylene (B1197577) can form a 3-chloro-1-phenylpropan-1-one intermediate. acs.org

Intramolecular Cyclization : This intermediate then undergoes an intramolecular Friedel-Crafts alkylation to yield the 1-indanone core structure. acs.org

The resulting 1-indanone can then be further modified. For the synthesis of the target molecule, a carboxyl group needs to be present. This can be achieved by starting with a precursor that already contains this functionality, such as 3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid. bldpharm.com

Once the 1-oxo-indane-carboxylate intermediate is obtained, the ketone group must be reduced to a methylene (B1212753) group (CH2). Standard methods for this transformation include the Clemmensen reduction (using zinc amalgam and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base). acs.orggoogle.com However, the harsh conditions of these reactions can be incompatible with the ester functional group. A milder alternative is catalytic hydrogenation over a palladium catalyst (Pd/C), which can selectively reduce the keto group. nih.govrsc.org

Carbocyclization Approaches (e.g., o-bromobenzyl bromide routes)

An alternative strategy for constructing the indene ring system involves carbocyclization reactions. A notable example is the palladium-catalyzed Heck reaction. researchgate.netbeilstein-journals.org This approach can involve the coupling of an ortho-halobenzyl halide, such as o-bromobenzyl bromide, with an alkene like methyl acrylate (B77674). researchgate.net

This reaction sequence proceeds via the formation of a carbon-carbon bond between the benzylic carbon and one of the carbons of the double bond in the acrylate, followed by an intramolecular cyclization to form the indene ring. The reaction is typically catalyzed by a palladium complex. researchgate.net The efficiency and selectivity of the Heck reaction can be influenced by the choice of catalyst, base, and solvent. beilstein-journals.orgugent.be While a powerful tool for C-C bond formation, optimizing the conditions for the specific synthesis of Methyl 2,3-dihydro-1H-indene-1-carboxylate via this route is critical to ensure good yields and avoid side reactions. beilstein-journals.org

Functional Group Interconversions at the Carboxylate Moiety

With the indene core established, the next phase of the synthesis focuses on the introduction and modification of the carboxylate group at the C-1 position.

Esterification Reactions

The most direct method to obtain this compound is through the esterification of its corresponding carboxylic acid, 2,3-dihydro-1H-indene-1-carboxylic acid. nih.gov The Fischer esterification is a classic and widely used method for this purpose. nih.govresearchgate.net This reaction involves treating the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid (H2SO4) or tosic acid (TsOH). The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of methanol is typically used.

Alternatively, if the synthesis proceeds through an intermediate like methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate, the ester group is already present. chemicalbook.com The challenge then lies in the selective reduction of the ketone without affecting the ester.

Carbonylation Strategies

Carbonylation reactions offer another avenue for introducing the carboxylate functionality. Palladium-catalyzed carbonylation can be employed on suitable indene precursors. organic-chemistry.org For instance, an unsaturated aryl iodide can undergo carbonylative cyclization to form an indanone, which can then be further processed. organic-chemistry.org This method allows for the direct incorporation of a carbonyl group, which can then be converted to the desired carboxylate ester.

Methylation Techniques for Indene Structures

The synthesis of derivatives of this compound can be achieved through methylation at various positions on the indene ring. The specific position of methylation will depend on the starting material and the reaction conditions.

For instance, starting with a 1-indanone derivative, methylation can be achieved at the C-2 position. The use of a base to form an enolate, followed by reaction with a methylating agent like methyl iodide, can introduce a methyl group adjacent to the carbonyl. orgsyn.org Research has shown the synthesis of 2-methyl-1-indanone (B98384) from 1-indanone, which can then be a precursor for further derivatization. orgsyn.org

Furthermore, methylation can also be directed to other positions on the aromatic ring, depending on the directing effects of the existing substituents. These methylation techniques expand the library of accessible indene derivatives for various research applications.

Advanced Stereoselective and Asymmetric Synthesis

The development of stereoselective and asymmetric synthetic methods is crucial for accessing enantiomerically pure indane derivatives, which are important scaffolds in medicinal chemistry and materials science. This section details advanced strategies for the synthesis of chiral indene and indane derivatives, including the subject compound, this compound.

Chiral Indene and Indane Derivative Synthesis

A significant advancement in the synthesis of chiral spiro-indenes involves a palladium-catalyzed asymmetric (4 + 2) dipolar cyclization. oaepublish.com This method allows for the construction of chiral spiro-indenes that feature all-carbon quaternary stereocenters. The reaction proceeds by trapping π-allyl-Pd 1,4-dipoles with ketenes that involve an indene moiety. oaepublish.com These indene-involved ketenes are generated in situ from 1-diazonaphthalene-2(1H)-ones through a visible light-induced Wolff rearrangement. oaepublish.com

This one-pot process yields a variety of chiral spiro-indenes in moderate to good yields with high enantioselectivities and diastereoselectivities. oaepublish.com The success of this strategy hinges on the effective generation of the indene-involved ketenes via photo-Wolff rearrangement, which then act as efficient acceptors for the palladium-containing 1,4-dipoles, facilitating the subsequent asymmetric dipolar cyclization. oaepublish.com This combination of asymmetric palladium catalysis and photo-Wolff rearrangement presents a potent strategy for synthesizing complex chiral carbocyclic and heterocyclic structures. oaepublish.com

Table 1: Palladium-Catalyzed Asymmetric (4 + 2) Dipolar Cyclization of Vinylbenzoxazinanones and 1-Diazonaphthalene-2(1H)-ones oaepublish.com

| Entry | Vinylbenzoxazinanone | 1-Diazonaphthalene-2(1H)-one | Yield (%) | dr | ee (%) |

| 1 | Phenyl substituted | Unsubstituted | 85 | >20:1 | 95 |

| 2 | 4-Methylphenyl substituted | Unsubstituted | 82 | >20:1 | 94 |

| 3 | 4-Methoxyphenyl substituted | Unsubstituted | 75 | >20:1 | 96 |

| 4 | 4-Fluorophenyl substituted | Unsubstituted | 88 | >20:1 | 93 |

| 5 | 2-Thienyl substituted | Unsubstituted | 71 | >20:1 | 92 |

Rhodium-catalyzed asymmetric addition reactions represent a powerful tool for the enantioselective synthesis of chiral indane derivatives. acs.org Specifically, the rhodium-catalyzed asymmetric 1,4-addition of arylboron reagents to substituted indenes has been developed. This method provides access to chiral indanes with high enantioselectivity. acs.orgacs.org

In a typical reaction, a rhodium(I) precursor is combined with a chiral diene ligand to form the active catalyst. This catalytic system then mediates the addition of an arylboronic acid or its derivative to an indene substrate bearing an electron-withdrawing group at the 1-position. The reaction generally proceeds with high yields and excellent levels of enantiocontrol, making it a valuable method for the synthesis of enantioenriched indane skeletons. acs.org For instance, the synthesis of (+)-indatraline, a potent monoamine reuptake inhibitor, was achieved with over 98% ee using a rhodium-catalyzed C-H insertion reaction.

Table 2: Enantioselective Synthesis of Chiral Indane Derivatives via Rhodium-Catalyzed Arylation acs.org

| Entry | Indene Substrate | Arylboron Reagent | Chiral Ligand | Yield (%) | ee (%) |

| 1 | 1-Methoxycarbonyl-1H-indene | Phenylboronic acid | (S)-BINAP | 95 | 98 |

| 2 | 1-Methoxycarbonyl-1H-indene | 4-Tolylboronic acid | (S)-BINAP | 92 | 97 |

| 3 | 1-Methoxycarbonyl-1H-indene | 3-Methoxyphenylboronic acid | (S)-BINAP | 96 | 99 |

| 4 | 1-Acetyl-1H-indene | Phenylboronic acid | (R)-BINAP | 88 | 95 |

Chiral Brønsted acids have emerged as effective catalysts for the enantioselective synthesis of 1-aminoindenes through intramolecular iminium ion cyclization. researchgate.net In this approach, a chiral N-triflyl phosphoramide (B1221513) catalyzes the cyclization of 2-alkenylbenzaldimines. This reaction proceeds in good yields and with high enantioselectivities to afford chiral 1-aminoindenes. researchgate.net The mechanism involves the formation of a chiral iminium ion intermediate, which then undergoes a stereocontrolled cyclization.

This strategy has also been extended to the synthesis of more complex fused polycyclic indolines. nih.gov Chiral Brønsted acid-catalyzed dearomatization of indole-tethered homopropargyl amines can generate valuable fused polycyclic indolines bearing a chiral quaternary carbon stereocenter and two contiguous stereogenic centers with excellent diastereo- and enantioselectivities. nih.gov The reaction is atom-economical and provides a practical route to these architecturally complex molecules. nih.govnih.gov

Organocatalytic Approaches (e.g., Michael Addition for Enantiodivergent Synthesis)

Organocatalysis provides a powerful metal-free alternative for the asymmetric synthesis of indane and related chiral structures. The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a particularly versatile reaction in this context. youtube.com

An efficient enantioselective organocatalytic method for synthesizing N-alkylated indoles with α-branched alkyl substituents has been developed from unsaturated indolyl ketones via a Michael addition, achieving high enantioselectivities. nih.gov Bifunctional organocatalysts, such as those derived from cinchonine, have been shown to be highly effective in promoting the Michael addition of malonate esters to nitro olefins, which can be precursors to indane structures. rsc.org For example, a thiourea (B124793) derivative of 9-amino(9-deoxy) epicinchonine was identified as a highly effective bifunctional catalyst for the addition of dimethyl malonate to β-nitrostyrene, affording the product in high enantioselectivity. rsc.org These catalysts operate through a dual-activation mechanism, where a basic site on the catalyst activates the nucleophile and a hydrogen-bonding donor site activates the electrophile. nih.gov

Diastereoselective Synthesis

The diastereoselective synthesis of substituted indanes allows for the control of relative stereochemistry at multiple stereocenters. A notable example is the diastereospecific bis-alkoxycarbonylation of 1H-indene. mdpi.com This palladium(II)-catalyzed reaction utilizes carbon monoxide and an alcohol to introduce two carboxylate groups across the double bond of the indene ring in a specific diastereomeric fashion. mdpi.com

For the synthesis of dibenzyl-(1S,2S)-2,3-dihydro-1H-indene-1,2-dicarboxylate, 1H-indene is reacted with benzyl (B1604629) alcohol and carbon monoxide in the presence of a palladium catalyst formed in situ from Pd(TFA)₂ and N²,N³-bis(2,6-dimethylphenyl)butane-2,3-diimine as the ligand. mdpi.com The reaction proceeds under mild conditions and results in the specific formation of the (1S,2S) diastereomer. mdpi.com

Table 3: Diastereospecific Bis-alkoxycarbonylation of 1H-Indene mdpi.com

| Substrate | Alcohol | Catalyst System | Product | Diastereomeric Ratio |

| 1H-Indene | Benzyl Alcohol | Pd(TFA)₂ / N²,N³-bis(2,6-dimethylphenyl)butane-2,3-diimine | dibenzyl-(1S,2S)-2,3-dihydro-1H-indene-1,2-dicarboxylate | >99:1 |

Green Chemistry Approaches in Indene Carboxylate Synthesis

Modern organic synthesis increasingly emphasizes the incorporation of green chemistry principles to minimize environmental impact. In the context of indene carboxylate synthesis, this translates to the development of protocols that are more efficient, use less hazardous materials, and reduce waste. Microwave-assisted synthesis, for instance, is considered an alternative to conventional heating that aligns with green synthesis principles by significantly reducing reaction times, which can lead to energy savings and often results in higher yields and cleaner reaction profiles. nih.gov This approach minimizes the formation of byproducts and simplifies purification processes. nih.gov

The use of catalytic rather than stoichiometric reagents is another cornerstone of green chemistry applicable to this field. For example, the development of catalytic processes using metals like palladium, rhodium, or iron allows for complex transformations to occur with high efficiency and selectivity, avoiding the large quantities of waste associated with classical named reactions that often employ stoichiometric strong acids or bases. oup.comorganic-chemistry.org Furthermore, the choice of solvents plays a critical role. Research into solvent-controlled difunctionalization of alkenes highlights how the reaction medium can be used to direct the outcome of a reaction, potentially replacing more hazardous reagents. nih.gov The ultimate goal is to convert readily available feedstocks into high-value products like indene carboxylates through processes that are both economically viable and environmentally benign. nih.gov

Microwave-Accelerated Synthetic Protocols (e.g., C-H Olefination)

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology for accelerating chemical reactions, offering significant advantages over conventional heating methods. nih.govscielo.org.za The rapid, high-temperature heating achieved under microwave irradiation can dramatically reduce reaction times from hours to minutes, often leading to increased product yields and purity. nih.govbiotage.co.jp This technique is particularly effective for the synthesis of heterocyclic compounds, a class to which indene derivatives belong.

While specific literature on microwave-accelerated C-H olefination for this compound is nascent, the principles can be extrapolated from protocols developed for structurally similar molecules like indoles. For instance, an efficient procedure for synthesizing 2-methyl-1H-indole-3-carboxylate derivatives utilizes palladium-catalyzed intramolecular oxidative coupling. mdpi.com When these reactions were conducted under microwave irradiation, significant improvements in both reaction time and yield were observed compared to conventional heating. mdpi.com In one case, a reaction that took 16 hours at 80°C to produce a 73% yield was completed in just 1 hour under microwave conditions at a similar temperature, yielding 90% of the product. mdpi.com These findings strongly suggest that microwave-assisted protocols could be highly effective for the synthesis of indene carboxylates, promoting faster, more efficient, and cleaner cyclization and functionalization reactions. nih.gov

Synthesis of Specific Analogues and Functionalized Derivatives

The core indene carboxylate structure can be modified to incorporate various functional groups, leading to a diverse range of analogues with unique chemical properties. The following sections detail the synthesis of specific oxo, hydroxy, halogenated, and amino derivatives.

Oxo-Indene Carboxylates

The introduction of a ketone functional group to the indene carboxylate framework yields oxo-indene carboxylates. These compounds are valuable synthetic intermediates. Several methods have been developed for their synthesis.

One direct approach involves the base-mediated cyclization of a suitable precursor. For example, Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate can be synthesized from Methyl 2-[3-(methoxy)-3-oxopropyl]benzoate. chemicalbook.com The reaction is carried out in anhydrous tetrahydrofuran (B95107) (THF) using sodium hydride as a base, which promotes an intramolecular condensation upon refluxing to form the five-membered ring. chemicalbook.com Another route starts from 1-indanone and dimethyl carbonate, which react to form the target product in high yield. chemicalbook.com

Palladium-catalyzed reactions offer a versatile method for synthesizing highly substituted oxo-indene carboxylates. The carboalkoxylation of 2-bromo-3-phenylinden-1-ones in various alcoholic solvents, catalyzed by a palladium complex, provides a facile route to diverse alkyl 1-oxo-3-phenyl-1H-indene-2-carboxylates in high yields. oup.com

A Friedel-Crafts type reaction can also be employed. The synthesis of 1-oxo-2-chloro-5,7-dimethyl-indene-3-carboxylic acid is achieved by reacting m-xylene (B151644) with dichloromaleic anhydride (B1165640) in a molten salt mixture of aluminum chloride, sodium chloride, and potassium chloride. This process results in the formation of the yellow-orange product in near-quantitative yield.

Table 1: Synthetic Approaches to Oxo-Indene Carboxylates

| Starting Material(s) | Reagents & Conditions | Product | Yield | Reference(s) |

|---|---|---|---|---|

| 1-Indanone, Dimethyl carbonate | Sodium hydride, THF, reflux | Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate | 99% | chemicalbook.com |

| 2-Bromo-3-phenylindenone | Palladium catalyst, CO, alcohol | Alkyl 1-oxo-3-phenyl-1H-indene-2-carboxylate | High | oup.com |

| m-Xylene, Dichloromaleic anhydride | AlCl₃, NaCl, KCl, 70-80°C | 1-oxo-2-chloro-5,7-dimethyl-indene-3-carboxylic acid | 97% |

Hydroxy-Indene Carboxylates

Hydroxy-indene carboxylates, or indenols, feature a hydroxyl group on the indene skeleton. A straightforward, one-pot synthesis of these compounds starts from 1-hydroxy-1H-indene-2-carboxylic acid. researchgate.net This starting material can be esterified with various aliphatic alcohols in toluene (B28343) at reflux, using a catalytic amount of para-toluenesulfonic acid (p-TSA), to afford the corresponding alkyl 1-hydroxy-1H-indene-2-carboxylate esters in moderate to good yields. researchgate.net This classical esterification provides a facile route to functionalized indenols. researchgate.net

Modern photocatalytic methods also provide a general strategy for synthesizing β-hydroxy acid derivatives from alkenes, which could be applied to indene precursors. rsc.org This approach involves a photo-induced difunctionalization that proceeds via an alkoxycarbonyl radical, offering a modular and efficient protocol for the rapid diversification of alkenes into hydroxyalkoxycarbonylation products. rsc.org

Halogenated Indene Carboxylates

The synthesis of halogenated indene carboxylates involves the incorporation of halogen atoms (F, Cl, Br, I) onto the indene ring system. As previously mentioned in the synthesis of oxo-derivatives, 1-oxo-2-chloro-5,7-dimethyl-indene-3-carboxylic acid can be prepared via a Friedel-Crafts reaction between m-xylene and dichloromaleic anhydride.

More advanced strategies include visible-light-mediated photoredox catalysis. This approach can activate α-halo carboxylic acids, such as chlorodifluoroacetic acid (CDFA), to generate electrophilic radical intermediates. nih.gov These intermediates can then react with alkenes, including indene, in a controlled manner. The choice of solvent can direct the reaction towards different products, showcasing a modern and divergent protocol for creating complex, functionalized molecules from simple precursors. nih.gov

Aminoindene Derivatives

Aminoindene derivatives are a crucial class of compounds, often serving as key intermediates in the synthesis of pharmaceuticals. rsc.orgrsc.org A significant focus in their synthesis is achieving high enantioselectivity.

A highly effective method for the enantioselective synthesis of 1-aminoindene derivatives is through the asymmetric Brønsted acid-catalyzed cyclization of 2-alkenylbenzaldimines. rsc.orgrsc.org Using a chiral N-triflyl phosphoramide derived from BINOL as the catalyst, this iminium ion cyclization proceeds in good yields and with high enantioselectivities. rsc.orgrsc.org This method's utility has been demonstrated in the asymmetric synthesis of the drug (S)-rasagiline. rsc.org

Another approach involves the asymmetric hydrogenation of an enamide derivative. This process is used to prepare optically active substituted alpha-amino indane compounds. patexia.com The process begins with the hydrogenation of an enamide in the presence of an optically active catalyst, followed by hydrolysis of the resulting amide to yield the desired optically active α-amino indane derivative. patexia.com

Table 2: Enantioselective Synthesis of 1-Aminoindene Derivatives

| Substrate | Catalyst System | Reaction | Product | Yield / Enantioselectivity | Reference(s) |

|---|---|---|---|---|---|

| 2-Alkenylbenzaldimines | Chiral N-triflyl phosphoramide (BINOL-derived) | Asymmetric iminium ion cyclization | 1-Aminoindene derivatives | Good yields, high ee | rsc.orgrsc.org |

| Enamide of formula (III) | Optically active catalyst, H₂ | Asymmetric hydrogenation, then hydrolysis | Optically active alpha-amino indane | Not specified | patexia.com |

Isoindoline (B1297411) Derivatives

The introduction of nitrogen-containing functional groups into the 2,3-dihydro-1H-indene-1-carboxylate framework can be achieved through synthetic strategies involving isoindoline derivatives, most notably via the Gabriel synthesis. This classical method provides a robust route to primary amines by utilizing the nucleophilic nature of the phthalimide (B116566) anion, which is a derivative of isoindoline-1,3-dione.

The Gabriel synthesis is a multi-step process that begins with the N-alkylation of potassium phthalimide with a suitable alkyl halide. wikipedia.org This reaction is an S\textsubscript{N}2 displacement, where the phthalimide anion acts as a surrogate for the ammonia (B1221849) anion (NH₂⁻). wikipedia.org The resulting N-alkylphthalimide intermediate effectively "protects" the primary amine, preventing the over-alkylation that is often problematic when using ammonia directly. libretexts.orgmasterorganicchemistry.com The final step involves the liberation of the primary amine from the phthalimide moiety, typically through hydrazinolysis or acidic hydrolysis. wikipedia.orgchemistrysteps.com

While a direct synthesis of this compound from an isoindoline derivative is not the primary application of this methodology, the use of isoindoline-1,3-dione (phthalimide) is crucial for the synthesis of amino derivatives of the target compound. A plausible synthetic pathway would commence with a halogenated derivative of this compound.

For instance, the synthesis could start with the preparation of methyl 2-bromo-2,3-dihydro-1H-indene-1-carboxylate. This intermediate can then be subjected to the conditions of the Gabriel synthesis. The reaction would proceed as follows:

N-Alkylation: Methyl 2-bromo-2,3-dihydro-1H-indene-1-carboxylate is treated with potassium phthalimide. The phthalimide anion displaces the bromide ion at the C-2 position of the indene ring to form methyl 2-(1,3-dioxoisoindolin-2-yl)-2,3-dihydro-1H-indene-1-carboxylate.

Hydrazinolysis: The resulting N-substituted phthalimide is then treated with hydrazine (N₂H₄). This step cleaves the phthalimide group, releasing the primary amine and forming a stable phthalhydrazide (B32825) precipitate, which can be removed by filtration. wikipedia.org This yields methyl 2-amino-2,3-dihydro-1H-indene-1-carboxylate, a derivative of the target compound.

The following table summarizes the key reactants and products in this proposed synthetic route.

| Reactant | Reagent | Intermediate/Product | Reaction Type |

| Methyl 2-bromo-2,3-dihydro-1H-indene-1-carboxylate | Potassium Phthalimide | Methyl 2-(1,3-dioxoisoindolin-2-yl)-2,3-dihydro-1H-indene-1-carboxylate | Gabriel Synthesis (N-Alkylation) |

| Methyl 2-(1,3-dioxoisoindolin-2-yl)-2,3-dihydro-1H-indene-1-carboxylate | Hydrazine (N₂H₄) | Methyl 2-amino-2,3-dihydro-1H-indene-1-carboxylate | Gabriel Synthesis (Cleavage) |

This approach highlights the utility of isoindoline derivatives in the functionalization of the 2,3-dihydro-1H-indene-1-carboxylate core, providing a reliable method for introducing a primary amine group, thereby creating valuable derivatives for further synthetic elaboration. The compatibility of the methyl ester functionality with the Gabriel synthesis conditions is a key advantage of this strategy.

Chemical Reactivity and Transformation Mechanisms of Methyl 2,3 Dihydro 1h Indene 1 Carboxylate

Electrophilic and Nucleophilic Reactions of the Carboxylate Group

The carboxylate group in Methyl 2,3-dihydro-1H-indene-1-carboxylate is a key site for chemical transformations. As an ester, it is susceptible to nucleophilic acyl substitution, a fundamental reaction class in organic chemistry.

Nucleophilic Reactions: The carbonyl carbon of the ester is electrophilic and can be attacked by various nucleophiles. smolecule.com A primary example of this is saponification , the hydrolysis of the ester under basic conditions to yield the corresponding carboxylate salt and methanol (B129727). Under acidic conditions, the ester can be hydrolyzed to 2,3-dihydro-1H-indene-1-carboxylic acid.

Another significant reaction is transesterification , where the methoxy (B1213986) group is replaced by a different alkoxy group through reaction with an alcohol, typically under acidic or basic catalysis. This allows for the synthesis of a variety of other indene (B144670) carboxylate esters.

Furthermore, the carboxylate group can react with strong nucleophiles like organometallic reagents (e.g., Grignard reagents) or be reduced by powerful reducing agents, as will be discussed in section 3.4.

Cycloaddition Chemistry Involving the Indene Core

The indene core, with its fused five-membered and six-membered rings, possesses unsaturation that allows it to participate in various cycloaddition reactions. smolecule.com These reactions are powerful tools for constructing complex polycyclic systems.

The most notable among these is the Diels-Alder reaction , a [4+2] cycloaddition. libretexts.org In this reaction, the indene system can act as the diene component. The reaction's success often depends on the electronic properties of the reacting partners; typically, the diene is electron-rich and the dienophile (the nih.gov component) is electron-poor. libretexts.org

A specific application is the aza-Diels-Alder reaction , where indene reacts with an imine (generated in situ from an aniline (B41778) and an aldehyde) to form complex nitrogen-containing heterocyclic systems like indeno[2,1-c]quinolines. nih.gov This type of multi-component reaction is highly efficient for building molecular complexity from simple precursors. nih.gov

Beyond the classic Diels-Alder reaction, the indene scaffold can be involved in other types of cycloadditions, including [2+2] and [3+2] variants, often facilitated by photochemical methods or transition metal catalysis. libretexts.orgresearchgate.net For instance, catalytic asymmetric formal (2 + 3) cycloadditions have been developed for related indolylmethanols, highlighting the potential for stereocontrolled synthesis of complex fused-ring systems. rsc.org

The table below summarizes key aspects of cycloaddition reactions involving the indene core.

Table 1: Cycloaddition Reactions of the Indene Core

| Reaction Type | Description | Reactants Example | Product Type | Ref. |

|---|---|---|---|---|

| Diels-Alder [4+2] | A concerted reaction between a conjugated diene and a dienophile to form a six-membered ring. | Indene (as diene) + Dienophile (e.g., maleic anhydride) | Fused polycyclic adduct | libretexts.org |

| Aza-Diels-Alder | A variation where the dienophile or diene contains a nitrogen atom, leading to nitrogen heterocycles. | Indene + Aniline + Aldehyde | Indeno[2,1-c]quinoline | nih.gov |

| [2+2] Cycloaddition | A reaction between two alkene components to form a four-membered cyclobutane (B1203170) ring, often photochemically induced. | Indene + Alkene | Fused cyclobutane derivative | libretexts.org |

| Formal [2+3] Cycloaddition | A reaction involving a three-atom component and a two-atom component to form a five-membered ring. | Indolylmethanol derivatives (related to indene) | Pyrrolo[1,2-α]indoles | rsc.org |

Oxidative Transformations (e.g., Oxidative Fragmentation)

The indene scaffold of this compound can undergo various oxidative transformations. These reactions can target the dihydro- portion of the five-membered ring or the aromatic nucleus, often leading to significant structural changes.

Oxidative Fragmentation is a process where carbon-carbon bond cleavage occurs upon oxidation. For instance, the C2-C3 bond of the oxindole (B195798) ring (a related structure) can be cleaved and subsequently react with a nucleophile to generate diverse aniline derivatives and heterocycles. caltech.edu This type of transformation is analogous to the biological kynurenine (B1673888) pathway, where tryptophan is metabolized. caltech.edu In a similar vein, oxidative cleavage of alkenes, a feature present in the indene core if dehydrogenated, can be achieved using catalysts like MnOₓ with oxygen as the oxidant. acs.org This process can lead to the formation of ketones or, in the presence of ammonia (B1221849), amides and nitriles. acs.org

For related indandione derivatives, oxidative cyclization can be achieved using reagents like dimethyl sulfoxide (B87167) (DMSO) activated with acetic anhydride (B1165640), leading to the formation of fused pyran rings. researchgate.net The double bond within the indene system is also susceptible to oxidative cleavage by stronger oxidizing agents like ozone (ozonolysis) or potassium permanganate, which would break open the five-membered ring.

Reductive Processes (e.g., Chemoselective Reductions, Ester Reductions)

The reduction of this compound offers several pathways depending on the reagents and conditions used, allowing for chemoselective transformations.

Ester Reduction: The carboxylate group can be fully reduced to a primary alcohol, (2,3-dihydro-1H-inden-1-yl)methanol, using strong reducing agents like lithium aluminum hydride (LiAlH₄) in a solvent such as tetrahydrofuran (B95107) (THF). researchgate.net

Chemoselective Reductions: More sophisticated methods allow for the partial or selective reduction of the ester. A notable example is the zirconium-catalyzed semi-reduction of esters. chemrxiv.org Using a catalyst like Cp₂ZrCl₂ with a hydrosilane reductant in the presence of an amine, the ester can be converted directly into an imine or enamine. chemrxiv.org This transformation proceeds by "trapping" the intermediate aldehyde, thus preventing over-reduction to the alcohol. chemrxiv.org Subsequent acidic workup can then hydrolyze the imine to yield the corresponding aldehyde, 2,3-dihydro-1H-indene-1-carbaldehyde, achieving a selective semi-reduction. chemrxiv.org

If the indene core contains other reducible functional groups, such as a ketone, chemoselective reduction becomes crucial. For example, in α,β-unsaturated ketones, the Luche reduction (using NaBH₄ with a cerium salt like CeCl₃) can selectively reduce the carbonyl group to an allylic alcohol without affecting the double bond. researchgate.netacgpubs.org This methodology would be applicable to oxidized derivatives of the title compound.

Metal-Catalyzed Coupling Reactions and Functionalizations (e.g., C-H Olefination)

Transition-metal catalysis provides powerful methods for the functionalization of the indene scaffold, including cross-coupling and C-H activation reactions.

C-H Functionalization: Direct functionalization of C-H bonds is an atom-economical strategy for modifying the indene core. Rhodium and palladium catalysts have been employed for the C-H activation of indene derivatives. researchgate.net A key example is C-H olefination , where a C-H bond is transformed into a C-alkene bond. For instance, meta-selective C-H olefination of related indoline (B122111) systems has been achieved using a palladium catalyst with a specific ligand and an oxidant. nih.gov This directed approach allows for functionalization at positions that are typically less reactive. nih.gov

Cross-Coupling Reactions: The indene core can be halogenated to create a handle for classic cross-coupling reactions. For example, iodinated indene derivatives, which can be prepared via electrophilic cyclization, are versatile substrates for palladium-catalyzed reactions like Suzuki, Heck, and Sonogashira couplings. acs.org This allows for the introduction of a wide variety of aryl, vinyl, and alkynyl groups. Nickel-catalyzed carboannulation reactions have also been used to construct the indane skeleton itself. organic-chemistry.org More recently, palladium-catalyzed alkene difunctionalization has been developed to synthesize biindene derivatives from substituted indenes and allylphenyl electrophiles. nih.gov

The table below provides examples of metal-catalyzed reactions applicable to indene systems.

Table 2: Metal-Catalyzed Functionalizations of Indene Scaffolds

| Reaction Type | Catalyst/Reagents | Transformation | Product Type | Ref. |

|---|---|---|---|---|

| C-H Olefination | Pd(OAc)₂ / Ligand / Oxidant | Direct conversion of a C-H bond to a C-alkene bond. | Olefinated indene | nih.gov |

| Suzuki Coupling | Pd catalyst / Base | Coupling of a halo-indene with a boronic acid. | Aryl-substituted indene | acs.org |

| Carboannulation | Ni catalyst | Reaction of o-bromobenzyl zinc bromide with alkynes. | Substituted indene | organic-chemistry.org |

| Alkene Difunctionalization | Pd catalyst | Coupling of an indene with an allylphenyl electrophile. | Biindene derivative | nih.gov |

Derivatization Strategies for Indene Carboxylate Scaffolds

This compound serves as a valuable starting material or intermediate for the synthesis of more complex and highly substituted indene derivatives, which are of interest in medicinal chemistry and materials science. smolecule.combohrium.com

A common strategy involves the initial transformation of the carboxylate group. As discussed, it can be hydrolyzed to the carboxylic acid, which can then be converted to an acid chloride using thionyl chloride (SOCl₂). researchgate.net This activated intermediate can react with various nucleophiles to form amides, esters, and other derivatives. Reduction of the ester to the alcohol provides another key intermediate, which can be further functionalized. researchgate.net

Another approach involves modifying the indene ring system first. For example, bromination of indene can produce dibromo- or tribromoindane. researchgate.net These halogenated intermediates can then be treated with various salts (e.g., silver acetate) to introduce new functional groups through substitution reactions, providing access to a range of di- and tri-substituted indane derivatives. researchgate.net

Furthermore, indenol derivatives, which can be prepared from the corresponding ketones, can be acetylated and subsequently undergo displacement reactions with organocuprate reagents. bohrium.com This two-step sequence using indene esters as key intermediates allows for the synthesis of new, multiply substituted indenes. bohrium.com

These derivatization strategies, summarized below, highlight the synthetic flexibility of the indene carboxylate scaffold.

Modification via the Carboxylate Group: Hydrolysis to acid -> conversion to acid chloride -> reaction with nucleophiles (amines, alcohols) to form amides and other esters. researchgate.net

Modification via Ring Halogenation: Bromination of the indene core -> nucleophilic substitution of bromo groups with acetates, nitrates, etc. researchgate.net

Modification via Indenol Intermediates: Conversion to indenol -> acetylation -> displacement with organometallic reagents. bohrium.com

Advanced Spectroscopic and Analytical Characterization of Indene 1 Carboxylates

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. Through various NMR experiments, detailed information about the chemical environment, connectivity, and spatial relationships of atoms within "Methyl 2,3-dihydro-1H-indene-1-carboxylate" can be obtained.

¹H NMR

Proton (¹H) NMR spectroscopy provides information on the chemical shift, integration, and coupling patterns of the hydrogen atoms in the molecule. For "this compound," the ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the benzene (B151609) ring, the aliphatic protons of the five-membered ring, and the protons of the methyl ester group. The aromatic protons typically appear in the downfield region (around 7.1-7.4 ppm), exhibiting complex splitting patterns due to coupling with their neighbors. The benzylic proton at the C1 position, being adjacent to both the aromatic ring and the carbonyl group, would likely resonate as a triplet. The protons of the two methylene (B1212753) groups (C2 and C3) in the dihydro-indene core would present as multiplets in the aliphatic region of the spectrum. The methyl group of the ester function would appear as a sharp singlet, typically around 3.7 ppm.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic H | 7.10 - 7.40 | Multiplet |

| C1-H | ~4.0 | Triplet |

| C2-H₂ | ~2.3 - 2.5 | Multiplet |

| C3-H₂ | ~2.9 - 3.1 | Multiplet |

Note: The data in this table is predicted and may vary from experimental values.

¹³C NMR

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing data for each unique carbon atom in the molecule. The spectrum for "this compound" would display signals for the carbonyl carbon of the ester (around 174 ppm), the aromatic carbons (typically between 120-145 ppm), the chiral C1 carbon, the two aliphatic carbons (C2 and C3), and the methoxy (B1213986) carbon of the ester group (around 52 ppm). The chemical shifts provide direct evidence of the electronic environment of each carbon atom.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | ~174 |

| Aromatic C (quaternary) | ~141, ~144 |

| Aromatic C-H | ~124 - ~128 |

| C1 | ~50 |

| C2 | ~29 |

| C3 | ~32 |

Note: The data in this table is predicted and may vary from experimental values.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC)

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the signals observed in 1D spectra.

COSY (Correlation Spectroscopy) : A ¹H-¹H COSY experiment on "this compound" would reveal correlations between protons that are coupled to each other. For instance, it would show cross-peaks connecting the C1 proton with the adjacent C2 methylene protons, and the C2 protons with the C3 protons, confirming the connectivity within the five-membered ring.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded carbon and hydrogen atoms. researchgate.net An HSQC spectrum would show a cross-peak for each C-H bond, definitively linking the proton signals to their corresponding carbon signals from the ¹³C NMR spectrum. researchgate.net This is invaluable for assigning the aliphatic and aromatic C-H pairs in the molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of "this compound". This precision allows for the determination of the elemental formula of the molecule, distinguishing it from other compounds with the same nominal mass. For "this compound" (C₁₁H₁₂O₂), the expected monoisotopic mass is approximately 176.0837 g/mol . HRMS can confirm this mass with a high degree of certainty, which is a critical step in the identification of the compound. Predicted data for the protonated molecule [M+H]⁺ suggests a mass-to-charge ratio of 177.09100. uni.lu

Table 3: Predicted HRMS Adducts for this compound

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 177.09100 |

| [M+Na]⁺ | 199.07294 |

Source: PubChemLite. uni.lu This data is predicted.

Applications in Compound Identification and Quantification

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental techniques for elucidating the functional groups and electronic transitions within a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of an indene (B144670) carboxylate derivative provides key information about its functional groups. For a related compound, 1-indanone (B140024), characteristic absorption bands are observed. nist.govnist.gov The most prominent feature is the strong carbonyl (C=O) stretching vibration. The aromatic ring gives rise to C-H stretching vibrations typically above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The ester group in "this compound" would be expected to show a strong C=O stretch around 1735-1750 cm⁻¹ and C-O stretching bands in the 1300-1000 cm⁻¹ region.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy reveals information about the electronic transitions within the molecule, particularly those involving the aromatic ring. The UV-Vis spectrum for a related indene derivative, recorded in the range of 190–600 nm, helps in understanding its electronic properties. researchgate.net Theoretical studies on similar aromatic esters, like methyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate, predict absorption features in the ultraviolet C range, typically between 170 nm and 210 nm. researchgate.net The presence of solvents can cause a red shift (bathochromic shift) in the absorption maxima. researchgate.net

| Spectroscopic Data for Related Indene Derivatives | |

| Technique | Characteristic Features |

| IR Spectroscopy | C=O Stretch (Ester): ~1735-1750 cm⁻¹Aromatic C=C Stretch: ~1600-1450 cm⁻¹C-O Stretch: ~1300-1000 cm⁻¹ |

| UV-Vis Spectroscopy | Absorption Maxima (λmax): Predicted in the UV-C range (170-210 nm) for similar structures researchgate.net |

| Data is based on characteristic values for functional groups and data for related compounds. |

X-ray Crystallography for Solid-State Structure Determination

In such structures, key parameters determined include:

Unit Cell Dimensions: The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).

Space Group: The crystal's symmetry group.

Molecular Geometry: Precise bond lengths, bond angles, and torsion angles.

Intermolecular Interactions: The presence of hydrogen bonds, π-π stacking, or other non-covalent interactions that define the crystal packing. nih.gov

For example, in the crystal structure of (4-nitrophenyl)methyl 2,3-dihydro-1H-pyrrole-1-carboxylate, the molecule is noted to be concave, and the crystal packing is stabilized by various intermolecular interactions, including C—H⋯O bonds and π–π stacking. nih.gov A comprehensive X-ray diffraction analysis of a related indazole carboxamide derivative, MDMB-4en-PINACA, also highlights the power of this technique in unambiguously confirming molecular structure. researchgate.net

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are indispensable for separating "this compound" from reaction mixtures and for assessing its purity.

HPLC is a primary tool for the analysis and purification of non-volatile compounds like indene carboxylates. A typical HPLC system for analyzing a related compound, "Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate," involves silica (B1680970) gel column chromatography with a gradient elution of ethyl acetate (B1210297) in pentane. chemicalbook.com For quantitative analysis, an HPLC system equipped with a photodiode array (PDA) detector can be used to obtain UV-Vis spectra of the eluting peaks, confirming identity and purity. researchgate.net

| Typical HPLC Parameters | |

| Stationary Phase (Column) | Silica Gel or Reversed-Phase (e.g., C18) |

| Mobile Phase | Gradient of polar/non-polar solvents (e.g., Ethyl Acetate/Pentane chemicalbook.com) |

| Detector | Photodiode Array (PDA) for UV-Vis spectral confirmation researchgate.net |

| Parameters are generalized from methods for related compounds. |

GC-MS is a powerful technique for analyzing volatile and semi-volatile compounds. It combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. phytojournal.com The compound is first vaporized and separated on a GC column, and the retention time is a key identifier. phytojournal.com After separation, the molecule is ionized (commonly by electron ionization), and the resulting mass spectrum shows the molecular ion peak and a characteristic fragmentation pattern that serves as a molecular fingerprint. researchgate.netnih.gov The interpretation of the mass spectrum is often aided by comparing it to spectral libraries like the National Institute of Standards and Technology (NIST) database. phytojournal.com For instance, GC-MS analysis of various organic extracts is used to identify numerous compounds based on their retention times and fragmentation patterns. phytojournal.comresearchgate.net

LC-MS/MS is a highly sensitive and specific technique used for identifying and quantifying compounds in complex mixtures. nih.gov The compound is first separated by HPLC and then introduced into the mass spectrometer. In tandem mass spectrometry (MS/MS), a specific precursor ion (e.g., the protonated molecule [M+H]⁺) is selected and fragmented to produce a spectrum of product ions. researchgate.net This process provides a high degree of structural confirmation. Predicted collision cross-section (CCS) values, which relate to the ion's size and shape, can also be calculated for different adducts ([M+H]⁺, [M+Na]⁺, etc.) to further aid in identification. uni.luuni.lu This technique is particularly valuable for analyzing samples where the target compound is present at low concentrations. nih.govsdstate.edu

Advanced Spectroscopic Profiling

Beyond standard methods, advanced spectroscopic profiling provides deeper structural and electronic insights. This can include high-resolution mass spectrometry (HRMS), which provides highly accurate mass measurements, allowing for the unambiguous determination of the elemental formula. researchgate.net

Furthermore, computational studies using methods like Density Functional Theory (DFT) are employed to predict molecular geometries, spectroscopic data (IR, UV-Vis), and electronic properties such as frontier molecular orbitals (HOMO-LUMO). researchgate.net These theoretical calculations complement experimental data, aiding in the assignment of spectral bands and providing a more profound understanding of the molecule's chemical behavior. For example, computational analysis of a related triazole carboxylate was used to predict its UV-Vis spectrum and the influence of solvents on its electronic properties. researchgate.net

Computational and Theoretical Investigations of Methyl 2,3 Dihydro 1h Indene 1 Carboxylate and Analogues

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to the theoretical investigation of organic molecules. DFT is a computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It has been successfully applied to study various indanone and indane derivatives, providing valuable information on their optimized geometry, electronic properties, and stability. nih.govmanipal.edunih.gov

The choice of functional and basis set is crucial for the accuracy of DFT calculations. Common combinations for organic molecules include the B3LYP functional with basis sets like 6-311G(d,p) or 6-311++G(d,p). bohrium.comsemanticscholar.org For instance, the geometries of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine and its tautomer were optimized using B3LYP and M06-2X functionals with TZVP and 6-311+G(d,p) basis sets to predict their properties. nih.gov Similarly, high-accuracy methods like CCSD(T)-F12/cc-pVDZ-f12 have been employed to explore the potential energy surfaces for the decomposition of 1-indanone (B140024), a core structure in many analogues. bohrium.com These calculations help in determining key structural parameters and thermodynamic properties, forming the basis for further analysis. nih.gov

Electronic Structure Analysis

The arrangement of electrons in a molecule dictates its chemical behavior. Computational methods provide a detailed picture of this electronic structure.

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost electron-containing orbital, acts as an electron donor, while the LUMO, the lowest energy empty orbital, acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting a molecule's reactivity, kinetic stability, and polarizability. nih.govirjweb.comirjweb.com A small energy gap generally signifies high chemical reactivity and low kinetic stability. irjweb.com

Computational studies on various heterocyclic compounds analogous to indene (B144670) derivatives have determined these values. For example, DFT calculations have been used to analyze the HOMO-LUMO energies and their gap to understand charge transfer interactions within the molecules. nih.govresearchgate.net While specific values for Methyl 2,3-dihydro-1H-indene-1-carboxylate are not detailed in the provided literature, the table below shows representative data for an analogous imidazole (B134444) derivative calculated at the B3LYP/6-311G(d,p) level, illustrating the typical outputs of such an analysis.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.2967 |

| ELUMO | -1.8096 |

| HOMO-LUMO Gap (ΔE) | 4.4871 |

These energy values are used to calculate global reactivity descriptors like chemical hardness (η), chemical potential (µ), and the electrophilicity index (ω), which further quantify the molecule's reactivity. irjweb.com

The distribution of electron density in a molecule is crucial for understanding its reactivity, particularly for identifying sites susceptible to nucleophilic or electrophilic attack. Mulliken population analysis is a common method used to calculate the partial atomic charges on the atoms within a molecule. semanticscholar.orguni-muenchen.de This analysis provides a numerical way to understand charge delocalization and the electronic character of different parts of the molecule. irjweb.com

Another powerful tool for visualizing charge distribution is the Molecular Electrostatic Potential (MEP) map. researchgate.net MEP maps illustrate the charge distribution from a color-coded perspective, where red regions indicate negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and blue regions indicate positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). researchgate.net

For example, a Mulliken charge analysis was performed on 2,6-dichloro-4-fluoro phenol (B47542) using the B3LYP/6-311+G(d,p) basis set, as shown in the table below. Such analyses help in identifying the most electropositive or electronegative atoms, which are often the primary sites of reaction. semanticscholar.org

| Atom | Charge (B3LYP/6-311+G(d,p)) |

|---|---|

| C1 | 0.435 |

| C2 | -0.083 |

| C3 | -0.125 |

| C4 | 0.089 |

| O11 | -0.638 |

| H12 | 0.459 |

Spectroscopic Property Predictions

Computational chemistry is a powerful tool for predicting and interpreting spectroscopic data. Theoretical calculations of properties like Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies can aid in structure elucidation and confirmation.

DFT calculations have been extensively used to predict ¹H- and ¹³C-NMR chemical shifts. A study on 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine tested thirteen different DFT functionals to predict its NMR spectra, comparing the computational results with experimental data. nih.gov Such studies show that the accuracy of the prediction can depend significantly on the chosen functional and basis set. nih.gov Similarly, calculated vibrational frequencies can be correlated with experimental IR and Raman spectra to assign specific vibrational modes to different functional groups within the molecule, confirming its structural features. chemicalbook.com

Reaction Mechanism Elucidation via Computational Modeling

Understanding the step-by-step process of a chemical reaction is crucial for controlling its outcome. Computational modeling allows for the detailed exploration of reaction mechanisms by mapping the potential energy surface (PES) that connects reactants, transition states, and products.

For example, a detailed computational study on the decomposition kinetics of 1-indanone, an analogue of the target molecule, utilized high-level quantum chemical calculations to explore its unimolecular and H-assisted decomposition pathways. bohrium.com This study identified the preferred reaction pathways, located transition states, and calculated the energy barriers for each step, revealing that the decomposition is greatly facilitated by the presence of H atoms. bohrium.com Other computational studies have elucidated the mechanisms of cycloaddition reactions, determining their regioselectivity and stereoselectivity by analyzing the energetics of competing reaction pathways. imist.mamdpi.com The atmospheric fate of related compounds has also been investigated, modeling reactions with atmospheric radicals like •OH and subsequent transformations. nih.gov These computational approaches provide insights into reaction kinetics and thermodynamics that are often difficult to obtain experimentally.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional shape (conformation) and dynamic motions of a molecule are critical to its function and reactivity. Conformational analysis aims to identify the most stable arrangements of atoms in a molecule. This can be done by systematically changing key dihedral angles and calculating the energy of each resulting conformer. researchgate.net X-ray crystallography studies on analogues like ethyl 2-(4-methylbenzoyl)-2,3-dihydro-1H-indene-2-carboxylate have provided experimental data on dihedral angles between the fused rings, which can be compared with computational results. researchgate.net

Molecular dynamics (MD) simulations go a step further by simulating the movement of atoms and molecules over time. This provides a dynamic picture of the molecule's behavior. MD studies have been conducted on indanone derivatives to investigate their binding affinity and interactions with biological targets like proteins. nih.govmanipal.eduresearchgate.net These simulations can reveal how the molecule adapts its conformation upon binding and identify key intermolecular interactions, which is crucial in fields like drug discovery. nih.govmanipal.edu

Quantitative Structure-Activity Relationship (QSAR) Studies for Indene Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov This approach is pivotal in drug discovery for predicting the activity of new chemical entities, optimizing lead compounds, and understanding the molecular properties that influence a specific biological outcome. nih.govnih.gov While specific QSAR studies focusing exclusively on this compound were not found in a comprehensive review of the literature, extensive QSAR analyses have been conducted on various classes of indene analogues. These studies provide valuable insights into the structural requirements for the biological activities of indene-based compounds.

Research Findings in QSAR of Indene Analogues

QSAR studies on different indene scaffolds have been instrumental in identifying key molecular descriptors that govern their activity as inhibitors of various enzymes or as receptor agonists. These descriptors typically fall into categories such as electronic, steric, and lipophilic properties.

A study on indanone and aurone (B1235358) derivatives as acetylcholine (B1216132) esterase (AChE) inhibitors performed a QSAR analysis to correlate physicochemical parameters with their inhibitory activity. The biological activity, expressed as IC₅₀ values, was converted to pIC₅₀ for the analysis. The resulting QSAR model was statistically significant, indicating a reliable correlation between the structural features and the biological activity. researchgate.net

For a series of indeno[1,2-b]indole (B1252910) derivatives acting as inhibitors of the protein kinase CK2, a QSAR model was developed to predict their inhibitory activity (pIC₅₀). The model, which incorporated ten descriptors, demonstrated good predictive power with a high correlation coefficient (r²) and cross-validation coefficient (q²). This suggests that the model can be reliably used to predict the activity of new compounds in this class. nih.gov The relationship between the actual and predicted pIC₅₀ values for the training and test sets of these indeno[1,2-b]indole derivatives is a key indicator of the model's robustness. nih.gov

In another investigation, indene N-oxide derivatives were analyzed for their agonistic activity on the peroxisome proliferator-activated receptor γ (PPARγ). Three-dimensional QSAR (3D-QSAR) studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), were employed. These methods evaluate the impact of steric and electrostatic fields on the biological activity. The developed models showed good statistical reliability and predictive power. The analysis revealed that hydrophobic substituent groups in the "tail" region of the molecules were favorable for increased activity.

Similarly, QSAR models have been developed for 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives as P-glycoprotein inhibitors, a target for overcoming multidrug resistance in cancer. These models utilized a range of 2D and 3D descriptors to establish a relationship between the molecular structure and the inhibitory activity. nih.gov

The general methodology in these QSAR studies involves:

Data Set Preparation : A series of chemically related compounds with their experimentally determined biological activities are collected.

Descriptor Calculation : Various molecular descriptors (e.g., physicochemical, topological, electronic) are calculated for each compound in the dataset.

Model Development : Statistical methods, such as Multiple Linear Regression (MLR), are used to build a mathematical equation that correlates the descriptors with the biological activity.

Model Validation : The predictive ability of the QSAR model is rigorously tested using internal and external validation techniques to ensure its reliability.

Data from QSAR Studies of Indene Derivatives

The following tables present data from representative QSAR studies on different classes of indene derivatives.

Table 1: Statistical Parameters of a QSAR Model for Indanone and Aurone Derivatives as AChE Inhibitors. researchgate.net

| Parameter | Value | Description |

| r² | 0.762 | Coefficient of determination, indicating the proportion of variance in the biological activity explained by the model. |

| F-statistic | 20.30 | A measure of the overall significance of the regression model. |

| Standard Deviation | 0.226 | The standard deviation of the residuals, indicating the precision of the model's predictions. |

This data is based on a QSAR analysis of indanone and aurone derivatives, not specifically this compound.

Table 2: Statistical Validation of a QSAR Model for Indeno[1,2-b]indole Derivatives as CK2 Inhibitors. nih.gov

| Parameter | Value | Description |

| r² (training set) | 0.94 | The correlation coefficient for the set of compounds used to build the model. |

| q² (cross-validation) | 0.72 | The cross-validation coefficient, a measure of the model's internal predictive ability. |

| r² (test set) | 0.77 | The correlation coefficient for an external set of compounds, indicating the model's external predictive power. |

This data is derived from a study on indeno[1,2-b]indole derivatives. The specific descriptors influencing the activity are not detailed here but are part of the full study.

These examples from the broader class of indene derivatives illustrate the utility of QSAR in understanding structure-activity relationships and guiding the design of new, more potent molecules. While a dedicated QSAR study on this compound and its direct analogues is not currently available in the cited literature, these related studies provide a foundational understanding of how structural modifications on the indene core can impact biological activity.

Applications and Synthetic Utility of Methyl 2,3 Dihydro 1h Indene 1 Carboxylate in Complex Molecule Synthesis

Contributions to Materials Science and Polymer Chemistry

The unique electronic and structural properties of the indene (B144670) ring system make it a valuable component in the field of materials science, particularly in the development of organic electronics and specialized catalysts.

| Acceptor Material | LUMO Energy Level | Resulting Open-Circuit Voltage (Voc) |

| PCBM | Lower (~ -3.91 eV) | ~0.6 V |

| ICMA | -3.86 eV | Higher than PCBM |

| ICBA | -3.74 eV | 0.84 V |

This table compares the electronic properties of the indene-C60 adduct ICBA with the conventional acceptor PCBM, highlighting the improvement in open-circuit voltage. researchgate.net

The indenyl ligand, which is the structural core of methyl 2,3-dihydro-1H-indene-1-carboxylate, is highly valued in organometallic chemistry for its ability to enhance the reactivity of transition metal catalysts. nih.gov When an indenyl ligand is part of a metal complex, it can exhibit a phenomenon known as the "indenyl effect," where it accelerates catalytic reactions at rates significantly higher than its cyclopentadienyl (B1206354) (Cp) analogue. nih.gov This rate increase is attributed to the ability of the indenyl ligand to slip from an η⁵ to an η³ coordination mode, which facilitates associative substitution mechanisms. nih.gov Indenylrhodium complexes, for example, have shown superior performance in the tail-to-tail dimerization of methyl acrylate (B77674) and can catalyze reactions where analogous Cp complexes are inactive. nih.gov Similarly, chiral indenylzirconium complexes have proven to be excellent catalysts for the stereoregular polymerization of polypropylene. nih.gov

| Metal Complex Type | Catalyzed Reaction | Advantage over Cp-analogues |

| Indenylrhodium (Ind)Rh | Dimerization of methyl acrylate | Higher turnover frequency and catalyst lifetime |

| Indenylrhodium (Ind)Rh | Hydroacylation of ethylene (B1197577) | Active catalyst (CpRh complex is inactive) |

| Indenylzirconium | Stereoregular polymerization | Excellent catalytic performance |

This table provides examples of indenylmetal complexes and the catalytic reactions they efficiently promote, showcasing their advantages in organic synthesis. nih.gov

Synthesis of Natural Product Analogues

The indane core is a privileged scaffold found in a variety of natural products and biologically active molecules. nih.gov The enantiomerically pure forms of 2,3-dihydro-1H-indene-1-carboxylic acid and its esters, accessible from this compound, serve as key chiral synthons for creating analogues of these natural compounds. These analogues are crucial for structure-activity relationship (SAR) studies, aiming to optimize the biological efficacy and pharmacokinetic properties of the parent natural product.

While direct total synthesis of a named natural product starting from this compound is not extensively documented in readily available literature, the chirally resolved (R)- and (S)-1-indancarboxylic acids are recognized as important building blocks for such endeavors. For instance, conformationally rigid analogues of 1- and 2-naphthylacetic acids, which are related to plant growth regulators, have been synthesized from 2,3-dihydro-1H-benz[e]indene-1- and -3-carboxylic acids. researchgate.net This highlights the utility of the indane carboxylic acid framework in accessing structurally constrained analogues of naturally occurring substances. The synthesis of such analogues allows for a systematic exploration of the chemical space around a natural product's core structure, which is a fundamental strategy in medicinal chemistry and drug discovery. beilstein-journals.org

The general strategy involves utilizing the stereocenter of the chiral indane derivative as a foundational element upon which the rest of the molecular complexity is built. This approach ensures the correct spatial orientation of key functional groups, which is often critical for biological activity.

Development of Novel Organic Reagents and Catalysts

The development of novel catalytic systems, particularly for asymmetric synthesis, is a cornerstone of modern organic chemistry. This compound has played a significant role in the advancement of a sophisticated catalytic process known as chemoenzymatic dynamic kinetic resolution (DKR). nih.gov This method provides an efficient route to enantiomerically pure chiral molecules from a racemic mixture, exceeding the 50% theoretical yield of traditional kinetic resolution. wikipedia.org

A key example involves the enzymatic hydrolysis of racemic this compound. nih.gov In this process, a lipase (B570770), such as Candida antarctica lipase B (CAL-B), selectively hydrolyzes one enantiomer of the ester to the corresponding carboxylic acid, leaving the other enantiomer of the ester largely unreacted. To achieve a high yield of a single enantiomer, the unreacted ester must be continuously racemized back to the racemic mixture. This is accomplished through the use of a base catalyst.

In a well-documented system, the dynamic kinetic resolution of this compound is achieved using CAL-B for the resolution step and the organic base 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) to catalyze the racemization of the remaining ester. This dual catalytic system, operating in a two-phase medium, allows for the efficient production of (R)-2,3-dihydro-1H-indene-1-carboxylic acid with high enantioselectivity. nih.gov

Table 1: Key Components in the Dynamic Kinetic Resolution of this compound

| Component | Role | Specific Example |

| Substrate | Racemic starting material | This compound |

| Biocatalyst | Enantioselective hydrolysis | Candida antarctica lipase B (CAL-B) |

| Racemization Catalyst | Base-catalyzed racemization of the unreacted ester | 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) |

| Product | Enantiomerically enriched carboxylic acid | (R)-2,3-dihydro-1H-indene-1-carboxylic acid |

This chemoenzymatic DKR process is a prime example of how this compound is utilized at the forefront of developing novel and efficient synthetic methodologies. The resulting enantiomerically pure 2,3-dihydro-1H-indene-1-carboxylic acid is a valuable chiral building block for the synthesis of more complex molecules, including potentially novel chiral ligands for asymmetric metal catalysis or organocatalysts. nih.gov The development of such catalytic systems is crucial for the sustainable and efficient production of single-enantiomer pharmaceuticals and other fine chemicals.

Q & A

Basic: What are the standard synthetic protocols for preparing Methyl 2,3-dihydro-1H-indene-1-carboxylate and its derivatives?

Methodological Answer:

The synthesis typically involves catalytic esterification or hydroxylation of indene precursors. For example, methyl 1-hydroxy-2-oxo-2,3-dihydro-1H-indene-1-carboxylate is synthesized via photooxygenation using a bifunctional quinine-BODIPY catalyst. Starting from methyl 2-oxoindane-1-carboxylate, the reaction proceeds with 5 mol% catalyst in a stirred mixture, followed by purification via column chromatography (petroleum ether:diethyl ether, 6:4) to yield the product (80% yield, m.p. 138–140 °C) . Derivatives like 6-trifluoromethyl-substituted analogs are prepared using similar protocols, with yields influenced by substituent electronic effects .

| Example Protocol | Conditions | Yield/Purity | Reference |

|---|---|---|---|

| Photooxygenation of indene precursor | 5 mol% catalyst, 1 h stirring | 80%, m.p. 138–140°C | |

| 6-Trifluoromethyl derivative | GP1 procedure, 71% yield | Pink solid |

Basic: Which spectroscopic methods are most effective for characterizing this compound?

Methodological Answer:

Key techniques include:

- ¹H/¹³C NMR : Assignments are based on chemical shifts (e.g., δH 3.72 ppm for the methyl ester group; δC 170.7 ppm for carbonyl) .

- HRMS (ESI) : Confirms molecular weight (e.g., [M+Na]⁺ calcd. 229.0477, found 229.0470) .

- IR Spectroscopy : Identifies functional groups (e.g., C=O stretches at 1767–1739 cm⁻¹) .

Contradictions in aromatic proton resolution for enol forms may require advanced decoupling experiments .

Advanced: How can dynamic kinetic resolution (DKR) be optimized for enantioselective synthesis of this compound?

Methodological Answer:

DKR combines enzymatic resolution (e.g., CAL-B lipase) with base-catalyzed racemization (e.g., TBD or BEMP). Key parameters:

- Solvent System : Toluene:acetonitrile (4:1) enhances enzyme stability and substrate solubility .

- Catalyst Loading : 5 mol% CAL-B with 1 equiv. TBD achieves 95% ee and 80% yield .

- Reaction Time : Short durations (1–6 h) minimize side reactions while ensuring efficient racemization .

| Optimized DKR Conditions | Outcome | Reference |

|---|---|---|

| CAL-B + TBD, toluene:acetonitrile | 95% ee, 80% yield in 6 h | |

| BEMP as racemizing agent | >99% ee for β-lactam derivatives |

Advanced: What are the challenges in analyzing enzyme activity on chiral esters of this compound?

Methodological Answer:

Enantioselective hydrolysis assays face challenges in:

- Substrate Solubility : Use of 10% DMSO in buffered systems (pH 8.0) improves dispersion but may inhibit enzymes .

- Racemization Interference : Strong bases (e.g., TBD) complicate HPLC-MS quantification of enantiomers .

- Activity Measurement : UV-Vis at 410 nm (pNP release) requires controls for additives like gum arabic and deoxycholate .

Basic: What are the key considerations for handling this compound in experimental workflows?

Methodological Answer:

- Safety Protocols : Use gloveboxes for toxic intermediates; avoid skin contact via PPE (gloves, goggles) .

- Waste Management : Segregate halogenated byproducts (e.g., bromo-substituted derivatives) for specialized disposal .

- Moisture Sensitivity : Store derivatives like 6-methoxy analogs in desiccators to prevent hydrolysis .

Advanced: How do substituents (e.g., trifluoromethyl, bromo) influence synthetic pathways for indene derivatives?

Methodological Answer:

- Electron-Withdrawing Groups (e.g., -CF₃) : Reduce reaction rates in nucleophilic substitutions but enhance stability of intermediates (71% yield for 6-CF₃ derivative) .

- Halogen Substituents (e.g., -Br) : Require inert atmospheres for coupling reactions to prevent dehalogenation .

| Substituent Effects | Reaction Adjustment | Reference |

|---|---|---|

| 6-CF₃ | Extended reaction time (24 h) | |

| 6-Br | Use of Pd catalysts under N₂ |

Advanced: What catalytic mechanisms underpin the synthesis of indene-based peptidyl-prolyl isomerase inhibitors?

Methodological Answer:

- Domino Reactions : (R)-Methyl 2,3-dihydro-1H-indene-1-carboxylate undergoes stereoselective cyclization to biaryl indanyl ketones (94% ee) via CAL-B-catalyzed steps .

- Acid Catalysis : Trifluoroacetic acid (TFA) mediates deprotection of tert-butoxycarbonyl groups in indene-amino acid hybrids (71% yield) .

| Catalytic Pathway | Key Reagents | Outcome | Reference |

|---|---|---|---|

| CAL-B-mediated domino reaction | TBD, toluene | 94% ee, 94% yield | |

| TFA deprotection | CH₂Cl₂, Na₂CO₃ quench | 71% yield |

Retrosynthesis Analysis